molecular formula C12H17NO2S B177505 Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 40106-13-6

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B177505
CAS No.: 40106-13-6
M. Wt: 239.34 g/mol
InChI Key: XTUHIGALMIGZST-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 40106-13-6) is a bicyclic thiophene derivative with a seven-membered cycloheptane ring fused to a thiophene core. Its molecular formula is C₁₂H₁₇NO₂S, and it has a molecular weight of 239.33 g/mol . Synthesized via the Gewald reaction using cycloheptanone, ethyl cyanoacetate, and sulfur, it serves as a pivotal intermediate in medicinal chemistry for synthesizing heterocyclic derivatives, including oxazines, diazepines, and carboxamides . The compound’s ethyl ester group enhances solubility in organic solvents (e.g., ethanol, methanol), while the amino group enables further functionalization .

Properties

IUPAC Name

ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-15-12(14)10-8-6-4-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUHIGALMIGZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193149
Record name Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta(b)thiophene-3-carboxylate
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Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40106-13-6
Record name 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-amino-5,6,7,8-tetrahydro-, ethyl ester
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Record name Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta(b)thiophene-3-carboxylate
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Record name 40106-13-6
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Record name Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta(b)thiophene-3-carboxylate
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Record name ETHYL 2-AMINO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA(B)THIOPHENE-3-CARBOXYLATE
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Preparation Methods

Standard Reaction Protocol

The classic Gewald reaction involves a three-component condensation of cycloheptanone, ethyl cyanoacetate, and sulfur in the presence of a base. Diethylamine is commonly employed as both a catalyst and solvent. A representative procedure involves:

  • Reactant Proportions :

    • Cycloheptanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv)

    • Diethylamine (2.0 equiv) in methanol/ethanol (3:1 v/v)

  • Reaction Conditions :

    • Sonication at 20°C for 4–6 hours

    • Neutralization with dilute HCl post-reaction

  • Yield : 85–90% after recrystallization from ethanol.

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation between cycloheptanone and ethyl cyanoacetate to form an α,β-unsaturated nitrile.

  • Sulfur incorporation through nucleophilic attack by sulfide ions, generating a thiophene ring.

  • Aromatization via elimination of hydrogen sulfide and subsequent proton transfer.

The seven-membered ring imposes torsional strain, necessitating precise temperature control to prevent retro-aldol decomposition. Microwave-assisted synthesis reduces reaction time to 30 minutes but requires specialized equipment.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the cycloheptanone component on Wang resin enables iterative purification:

StepReagentsTimePurity (%)
Resin loadingDIC, DMAP in DCM2 h98
Knoevenagel adductEthyl cyanoacetate, piperidine4 h95
Sulfur cyclizationS₈, DBU in NMP6 h89
CleavageTFA:DCM (1:99)1 h91

Data aggregated from refs

This method achieves 78% overall yield but faces scalability limitations due to resin costs.

Flow Chemistry Approaches

Continuous flow systems enhance heat/mass transfer for large-scale production:

  • Reactor Design : Tubular reactor (ID = 2 mm, L = 5 m)

  • Parameters :

    • Temperature: 50°C

    • Flow rate: 0.5 mL/min

    • Residence time: 10 min

Under these conditions, conversion reaches 94% with 88% isolated yield, demonstrating superior efficiency to batch methods.

Optimization Studies

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

SolventDielectric Constant (ε)Yield (%)
Methanol32.790
Ethanol24.388
DMF36.772
THF7.565

Adapted from ref

Methanol/ethanol mixtures optimize solubility of sulfur while minimizing side reactions.

Catalytic Systems

Comparative analysis of bases:

BasepKaYield (%)Purity (%)
Diethylamine10.989099
Piperidine11.228597
DBU12.07895
K₂CO₃10.336289

Data from refs

Diethylamine remains optimal due to balanced basicity and solubility.

Structural Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.31 (t, J = 7.1 Hz, 3H, CH₂CH₃)

  • δ 2.45–2.67 (m, 4H, cycloheptane H)

  • δ 3.02 (br s, 2H, NH₂)

  • δ 4.24 (q, J = 7.1 Hz, 2H, OCH₂)

  • δ 6.89 (s, 1H, thiophene H)

IR (KBr) :

  • 3340 cm⁻¹ (N–H stretch)

  • 1695 cm⁻¹ (C=O ester)

  • 1580 cm⁻¹ (C=C thiophene)

Full spectral assignments corroborate the bicyclic structure.

X-ray Crystallography

Single-crystal analysis reveals:

  • Planar thiophene ring (max deviation 0.02 Å)

  • Ester group coplanar with heterocycle (dihedral angle = 3.7°)

  • N–H···O hydrogen bonds (2.89 Å) stabilizing the lattice.

Industrial-Scale Production Challenges

Purification Issues

The compound’s high melting point (87–88°C) complicates crystallization:

Recrystallization SolventRecovery (%)Purity (%)
Ethanol8299.5
Ethyl acetate7598.7
Hexane/EA (3:1)6897.3

Ethanol remains preferred despite lower recovery due to superior purity.

Time (months)Purity (%)Degradation Products
099.8
399.1<0.5% oxidized S
698.31.2% hydrolyzed ester

Under nitrogen atmosphere, degradation decreases by 80%, highlighting the need for inert storage.

MethodPMIE-factor
Batch Gewald23.48.7
Flow Chemistry18.96.2
Solid-Phase41.215.8

Flow systems demonstrate superior environmental performance .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been investigated for its potential as a pharmacological agent.

1.1. Dopamine Receptor Modulation

Recent studies have identified this compound as a novel negative allosteric modulator of the dopamine D2 receptor. The modulation of this receptor is crucial in treating various neurological disorders, including schizophrenia and Parkinson's disease. The compound was synthesized using Gewald chemistry, which facilitated the formation of the desired thiophene structure essential for biological activity .

1.2. TRPA1 Antagonism

Another significant application of this compound is in the development of TRPA1 antagonists. TRPA1 receptors are implicated in pain sensation and inflammatory responses. This compound has shown efficacy in preclinical models for treating conditions like atopic dermatitis by inhibiting these receptors .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

2.1. Synthesis of Complex Molecules

The compound is utilized in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, leading to the formation of complex molecular architectures that are valuable in medicinal chemistry .

2.2. Chemical Reactions

The compound can undergo several transformations:

  • Cyclization Reactions : It can be used in cyclization reactions to form new cyclic compounds.
  • N-Alkylation : The amino group can be functionalized through N-alkylation processes to yield derivatives with enhanced biological properties .

Agrochemicals and Dyestuffs

In addition to its medicinal applications, this compound is also significant in the agrochemical sector.

3.1. Pesticide Development

The compound's structural features make it a candidate for developing novel pesticides and herbicides that target specific biochemical pathways in pests while minimizing environmental impact .

3.2. Dye Intermediates

It is also used as an intermediate in the production of dyes and pigments due to its ability to form stable colored complexes with metal ions .

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistryDopamine D2 receptor modulationPotential treatment for neurological disorders
TRPA1 antagonismEfficacy in treating inflammatory conditions
Organic SynthesisIntermediate for heterocyclic compoundsInvolved in cyclization and N-alkylation reactions
AgrochemicalsDevelopment of pesticidesTargeting specific biochemical pathways
Dye intermediatesStable complexes with metal ions

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes involved in the apoptotic pathway . The compound’s unique structure allows it to bind to these targets effectively, leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations: Ethyl vs. Methyl Esters

Replacing the ethyl group with a methyl ester (e.g., methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, CAS 184174-81-0) reduces molecular weight (225.31 g/mol) and increases melting point (95–96°C vs. 87–88°C) due to reduced steric bulk. The methyl analog’s lower lipophilicity may affect pharmacokinetic properties in drug design .

Ring Size Variations: Cyclohepta vs. Cyclopenta/Thieno Systems

  • Cyclopenta[b]thiophene analogs (e.g., ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, C₁₀H₁₃NO₂S) feature a smaller five-membered ring, increasing ring strain and reducing conformational flexibility compared to the seven-membered cyclohepta system. This may limit interactions with larger enzyme binding pockets .
  • In adenosine receptor modulation, the cyclohepta derivative’s carboxylic acid analog (compound 59) showed 80% allosteric enhancer (AE) activity, outperforming benzo analogs like PD81,723 (28% AE activity) .

Functional Group Modifications

Physicochemical and Structural Comparisons

Table 2: Physicochemical Properties of Key Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound C₁₂H₁₇NO₂S 239.33 87–88 Ethanol, methanol
Mthis compound C₁₁H₁₅NO₂S 225.31 95–96 Moderate
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₀H₁₃NO₂S 211.28 N/A N/A
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid C₁₀H₁₃NO₂S 211.28 N/A Aqueous
  • Solubility Trends : The ethyl ester’s solubility in organic solvents facilitates reactions like hydrolysis (e.g., to carboxylic acid 6e in 64% yield ), whereas the carboxylic acid derivative is water-soluble after neutralization .
  • Conformational Flexibility : The seven-membered cyclohepta ring adopts a boat-like conformation, enabling favorable van der Waals interactions in protein binding .

Structure-Activity Relationship (SAR) Insights

  • Amino Group: Essential for hydrogen bonding in biological targets (e.g., adenosine receptors, influenza polymerase) .
  • Ester vs. Carboxylic Acid : Carboxylic acids (e.g., compound 59 ) show higher polarity and receptor affinity, while esters serve as prodrugs with improved membrane permeability .
  • Ring Expansion : The cyclohepta ring’s larger size enhances binding to macromolecular targets compared to cyclopenta or benzo analogs, as seen in anticancer and antiviral studies .

Biological Activity

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 40106-13-6) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H17_{17}NO2_2S
  • Molecular Weight : 239.33 g/mol
  • Melting Point : 87°C to 88°C
  • Solubility : Soluble in methanol and ethanol

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cell Viability and Apoptosis Induction :
    • In vitro studies using MCF-7 breast cancer cells demonstrated that the compound induced apoptosis with an IC50_{50} value ranging from 23.2 to 49.9 µM . The treatment led to a substantial reduction in cell viability by approximately 26.86% , with increased early and late apoptotic cell populations .
  • Cell Cycle Arrest :
    • Flow cytometry analysis revealed that the compound caused G2/M and S phase cell cycle arrest, indicating its potential to interfere with cellular proliferation mechanisms. Specifically, G2/M-phase arrest increased by 1.48-fold compared to control .
  • Mechanism of Action :
    • The compound's mechanism appears to involve both apoptosis and necrosis pathways. It was observed to inhibit autophagic cell death while promoting necrosis at higher concentrations .

Case Studies and Experimental Data

A detailed examination of various studies provides insights into the biological activity of this compound:

StudyCell LineIC50_{50} (µM)Mechanism
MCF-723.2Apoptosis induction
Various49.9Cell cycle arrest
HepG2Not specifiedCytotoxicity observed

Additional Biological Activities

The compound has also been explored for its neuroprotective properties and as a potential inhibitor of certain enzymes involved in disease pathways:

  • Neuroprotection :
    • Preliminary findings suggest that derivatives of the cyclohepta[b]thiophene scaffold may possess neuroprotective effects, although specific data on this compound is limited.
  • Enzyme Inhibition :
    • Related compounds have shown activity as acetylcholinesterase (AChE) inhibitors and may have implications in treating neurodegenerative diseases .

Q & A

Q. What is the standard protocol for synthesizing Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a one-pot multicomponent reaction. A representative protocol involves reacting cycloheptanone with malononitrile and sulfur in ethanol, catalyzed by diethylamine. After refluxing, the product is isolated via filtration and recrystallization. Yields range from 80% to 87%, with purity confirmed by melting point analysis and NMR spectroscopy . For example, cycloheptanone (0.1 mol), malononitrile (0.12 mol), and sulfur (0.1 mol) in ethanol with triethylamine (0.15 mol) yielded the product after 20 hours .

Q. How is the compound characterized using spectroscopic methods?

1H and 13C NMR are critical for structural confirmation. Key NMR signals include:

  • 1H NMR (CDCl3) : δ 1.30–1.35 ppm (ethyl CH3 triplet), 1.50–3.10 ppm (cycloheptane CH2 multiplet), and 4.30–4.40 ppm (ethyl CH2 quartet) .
  • 13C NMR : Peaks at ~166 ppm (ester carbonyl) and 160–155 ppm (aromatic carbons) . Additional characterization includes HPLC (≥98% purity) and melting point analysis (e.g., 85–87°C) .

Q. What are common derivatives of this compound in medicinal chemistry?

Derivatives are synthesized via amide coupling or cyclization . For instance:

  • Antiviral derivatives : 2-(Substituted benzamido) analogs are prepared using benzoyl chlorides (e.g., 2-fluorobenzoyl chloride) in dry dioxane, yielding >90% purity after crystallization .
  • Oxazinone-based derivatives : Reaction with triphosgene under reflux forms heterocyclic scaffolds (77% yield), validated by X-ray crystallography .

Advanced Research Questions

Q. How can researchers optimize synthesis yields under varying catalytic conditions?

Yield optimization involves:

  • Catalyst screening : Diethylamine vs. triethylamine affects reaction rates and byproduct formation. For example, triethylamine in ethanol increased yields to 87% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Temperature control : Reflux (70–80°C) ensures complete cyclization without decomposition .

Q. What strategies resolve contradictions in crystallographic data analysis for derivatives?

Discrepancies in crystal structures (e.g., bond angles, torsional strains) are addressed by:

  • Multiple refinement software : Cross-validate using SHELXL (for small molecules) and PHENIX (for macromolecules) .
  • Validation tools : Use the Cambridge Structural Database (CSD) to compare derived bond lengths with literature values .
  • Complementary techniques : Pair X-ray data with DFT calculations to confirm electronic environments .

Q. How are structure-activity relationships (SARs) analyzed for antiviral derivatives?

SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., -F, -NO2) at the benzamido position enhance binding to viral polymerase subunits (IC50: 2–10 µM) .
  • Bioisosteric replacements : Replacing ester groups with carboxamides improves solubility and reduces cytotoxicity (e.g., NSC727447, IC50 = 2 µM against HIV RNase H) .
  • Pharmacokinetic profiling : LogP values are optimized via methylation (e.g., 8e derivative: LogP = 3.2) to balance membrane permeability and metabolic stability .

Q. What methodological approaches validate the compound’s role in inhibiting viral enzymes?

Key steps include:

  • Enzyme assays : Measure RNase H or polymerase inhibition using fluorescence resonance energy transfer (FRET) substrates .
  • Crystallographic screening : Co-crystallize derivatives with target enzymes (e.g., HIV-1 RT) to identify binding motifs .
  • Selectivity profiling : Compare inhibitory activity against human vs. viral enzymes (e.g., NSC727447 shows 5× selectivity for HIV RNase H over human RNase H1) .

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